

Paederosidic acid methyl ester CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Paederosidic acid methyl ester

Cat. No.: B1237266

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In-depth Technical Guide: Paederosidic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Paederosidic acid methyl ester (PAME) is a naturally occurring iridoid glycoside that has garnered scientific interest for its potential therapeutic properties.

Identifier	Value
CAS Number	122413-01-8[1][2][3]
Molecular Formula	C ₁₉ H ₂₆ O ₁₂ S[1][2][3]
Molecular Weight	478.5 g/mol [1]

Pharmacological Activity: Antinociception

Paederosidic acid methyl ester has demonstrated significant antinociceptive (pain-relieving) activity in various preclinical models. Research suggests its mechanism of action is linked to the nitric oxide-cyclic guanosine monophosphate-ATP-sensitive potassium channel (NO-cGMP-K⁺ATP) pathway.[1][4]

Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of PAME have been evaluated using established chemical and thermal pain models in mice. Intraperitoneal administration of PAME at doses of 20, 40, and 60 mg/kg resulted in a significant reduction of nociceptive responses.

Table 1: Summary of Antinociceptive Activity in Chemical Nociception Models

Experimental Model	Doses of PAME (mg/kg, i.p.)	Observed Effect
Acetic Acid-Induced Writhing	20, 40, 60	Significant inhibition of writhing responses
Formalin Test	20, 40, 60	Significant inhibition of paw licking time
Capsaicin-Induced Nociception	20, 40, 60	Significant inhibition of nociceptive responses

Table 2: Summary of Antinociceptive Activity in Thermal Nociception Models

Experimental Model	Doses of PAME (mg/kg, i.p.)	Observed Effect
Hot Plate Test	20, 40, 60	Significant increase in pain latency
Tail-Flick Test	20, 40, 60	Significant increase in pain latency

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Paederosidic acid methyl ester**'s antinociceptive activity.

Acetic Acid-Induced Writhing Test

This model is used to induce visceral pain and assess the efficacy of peripherally acting analgesics.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Animals: Male ICR mice (23 ± 3 g).[\[6\]](#)
- Procedure:
 - Animals are divided into control and treatment groups.
 - Test substance (PAME) or vehicle is administered intraperitoneally (i.p.).
 - After a set pre-treatment time (typically 30-60 minutes), a 0.5% to 1% solution of acetic acid is injected i.p. (10 mL/kg).[\[5\]](#)[\[6\]](#)[\[8\]](#)
 - Immediately following the acetic acid injection, each mouse is placed in an observation chamber.
 - The number of writhes (a characteristic stretching behavior) is counted for a defined period, typically 10-20 minutes.[\[5\]](#)[\[7\]](#)
- Endpoint: The total number of writhes is recorded, and the percentage of inhibition by the test substance is calculated compared to the control group.

Formalin Test

This model assesses both neurogenic and inflammatory pain responses.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Animals: Male mice.
- Procedure:
 - A dilute solution of formalin (typically 1-2.5%) is injected into the plantar surface of one hind paw.[\[11\]](#)[\[13\]](#)
 - The animal is immediately placed in an observation chamber.
 - The time spent licking or biting the injected paw is recorded in two distinct phases:

- Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.[11][12]
- Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.[11][12]
- Endpoint: The duration of paw licking and biting is quantified for both phases to assess the compound's effect on both types of pain.

Hot Plate Test

This is a thermal nociception model used to evaluate centrally acting analgesics.[15][16][17][18]

- Animals: Male mice.
- Apparatus: A heated plate maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$).[15]
- Procedure:
 - Each mouse is placed on the hot plate, and a timer is started.
 - The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[15]
 - A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.[19]
- Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Tail-Flick Test

This is another thermal nociception model that primarily measures spinal reflexes to pain.[20][21][22][23][24]

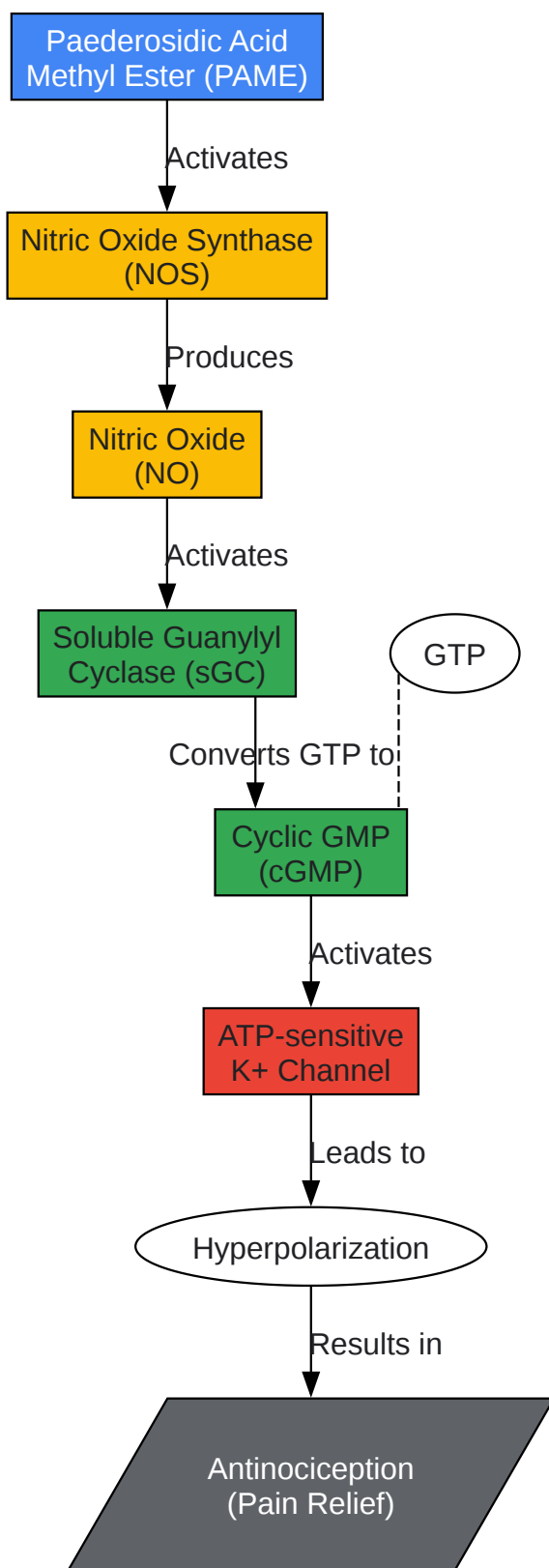
- Animals: Male mice or rats.
- Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[20]
- Procedure:

- The animal is gently restrained, and its tail is positioned in the apparatus.
- The heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured.[\[20\]](#)
- A cut-off time is used to prevent injury.
- Endpoint: A longer tail-flick latency suggests an analgesic effect.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for Antinociception

The antinociceptive effect of **Paederosidic acid methyl ester** is believed to be mediated through the activation of the NO-cGMP-K⁺ATP channel pathway.

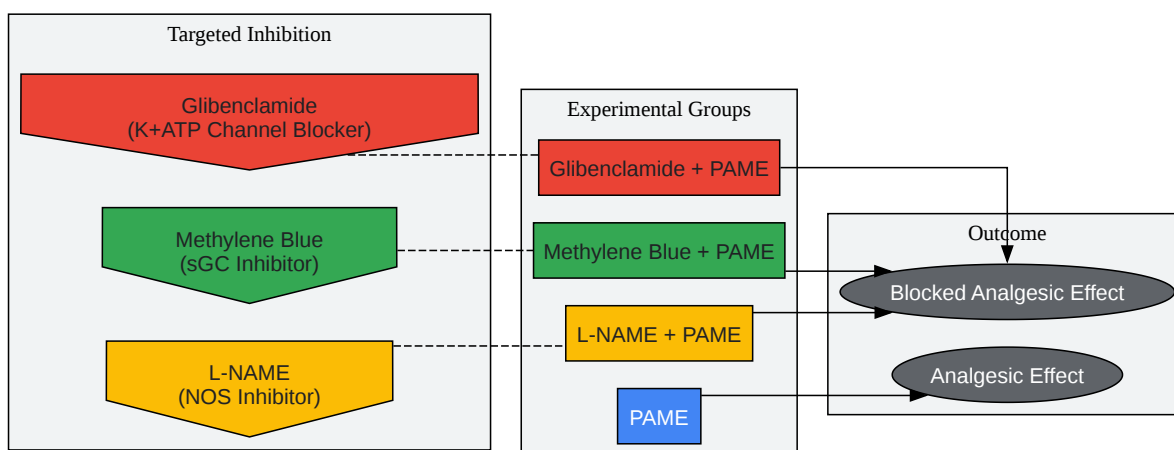


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Caption: Proposed signaling pathway of **Paederosidic acid methyl ester**.

Experimental Workflow for Mechanism of Action Studies

To elucidate the involvement of the NO-cGMP-K⁺ATP pathway, a series of experiments using specific inhibitors are conducted.



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Caption: Workflow for investigating the mechanism of action.

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- To cite this document: BenchChem. [Paederosidic acid methyl ester CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:

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